Cas no 2148444-56-6 (tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate)
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- 2148444-56-6
- EN300-27777274
- tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate
-
- Inchi: 1S/C15H27NO3/c1-10(17)7-11-8-12-5-6-13(9-11)16(12)14(18)19-15(2,3)4/h10-13,17H,5-9H2,1-4H3
- InChI Key: TYGNGUIQMHIXJK-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1C2CCC1CC(CC(C)O)C2)=O
Computed Properties
- Exact Mass: 269.19909372g/mol
- Monoisotopic Mass: 269.19909372g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 49.8Ų
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27777274-0.05g |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
2148444-56-6 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
| Enamine | EN300-27777274-0.1g |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
2148444-56-6 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
| Enamine | EN300-27777274-0.25g |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
2148444-56-6 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
| Enamine | EN300-27777274-0.5g |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
2148444-56-6 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
| Enamine | EN300-27777274-1.0g |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
2148444-56-6 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
| Enamine | EN300-27777274-2.5g |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
2148444-56-6 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
| Enamine | EN300-27777274-5.0g |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
2148444-56-6 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
| Enamine | EN300-27777274-10.0g |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
2148444-56-6 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 | |
| Enamine | EN300-27777274-1g |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
2148444-56-6 | 1g |
$986.0 | 2023-09-09 | ||
| Enamine | EN300-27777274-5g |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
2148444-56-6 | 5g |
$2858.0 | 2023-09-09 |
tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate
Introduction to Tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate (CAS No. 2148444-56-6)
Tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate, with the chemical formula corresponding to its CAS number 2148444-56-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This intricate molecular structure, featuring a bicyclic framework with an azabicyclo moiety, has garnered attention due to its potential applications in drug development and synthetic chemistry.
The compound's name provides a detailed insight into its structural features. The presence of a tert-butyl group suggests steric stability, which is often desirable in drug molecules to enhance bioavailability and metabolic resistance. The 3-(2-hydroxypropyl) substituent introduces a hydrophilic segment, potentially facilitating water solubility and interaction with biological targets. The core structure, an 8-azabicyclo3.2.1octane, is a highly strained bicyclic system that can be exploited for unique binding interactions with biological receptors.
In recent years, there has been growing interest in the development of novel scaffolds that can mimic the natural binding pockets of biological targets with high specificity. The azabicyclo moiety in Tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate offers such an opportunity due to its rigid three-membered ring system, which can be designed to fit precisely into narrow active sites. This has led to extensive research into its potential as a pharmacophore in the design of small-molecule drugs.
One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. The bicyclic structure of Tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate can be engineered to interact with the ATP-binding site of kinases, thereby inhibiting their activity and potentially treating associated diseases.
Recent studies have demonstrated the efficacy of azabicyclo compounds as kinase inhibitors. For instance, derivatives of azabicycloalkanes have shown promising results in preclinical trials for their ability to selectively inhibit specific kinases while minimizing off-target effects. The hydroxyl group introduced by the 2-hydroxypropyl substituent further enhances the compound's potential as a kinase inhibitor by allowing for hydrogen bonding interactions with key residues in the ATP-binding pocket.
The tert-butyl group at the third position of the bicyclic system not only contributes to steric hindrance but also provides a site for further functionalization. This allows chemists to modify the compound's properties by introducing additional substituents that can improve solubility, bioavailability, or target specificity. Such modifications are essential for optimizing drug candidates for clinical use.
The synthesis of Tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate presents unique challenges due to its complex three-dimensional structure. However, advances in synthetic methodologies have made it possible to construct such molecules with high precision and yield. Techniques such as transition-metal-catalyzed reactions and ring-closing metathesis have been particularly useful in building the strained bicyclic core.
The hydrophilic nature of the 2-hydroxypropyl group also makes this compound an attractive candidate for formulation into pharmaceutical products. Poor solubility is a common issue in drug development, and compounds that can dissolve well in both water and organic solvents are often preferred for their improved pharmacokinetic properties.
In conclusion, Tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate (CAS No. 2148444-56-6) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for designing novel kinase inhibitors and other therapeutic agents targeting various diseases.
2148444-56-6 (tert-butyl 3-(2-hydroxypropyl)-8-azabicyclo3.2.1octane-8-carboxylate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)